Eurycolactone F
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28O8 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(1R,2R,3S,7S,8R,9S,12S,13R,14R,15R,16R)-3,14,15-trihydroxy-2,6,13,16-tetramethyl-4,11-dioxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-5-en-8-yl] acetate |
InChI |
InChI=1S/C21H28O8/c1-7-6-10(23)17(26)20(4)11(7)15(28-9(3)22)18-21(5)12(19(27)29-18)8(2)13(24)14(25)16(20)21/h6,8,11-18,24-26H,1-5H3/t8-,11-,12-,13-,14+,15-,16-,17-,18-,20+,21+/m1/s1 |
InChI Key |
ISBJOLOXURAMQV-KGZQRRCKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@H]2[C@@]3([C@H]1C(=O)O[C@@H]3[C@@H]([C@@H]4[C@@]2([C@@H](C(=O)C=C4C)O)C)OC(=O)C)C)O)O |
Canonical SMILES |
CC1C(C(C2C3(C1C(=O)OC3C(C4C2(C(C(=O)C=C4C)O)C)OC(=O)C)C)O)O |
Synonyms |
eurycolactone F |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Structural Elucidation of Eurycolactone F
Botanical Source and Geographic Distribution of Eurycoma longifolia
Eurycolactone F is derived from Eurycoma longifolia Jack, a flowering plant belonging to the Simaroubaceae family. wikipedia.orgpublish.csiro.au Commonly known as Tongkat Ali or Malaysian ginseng, this slender, medium-sized shrub can grow up to 10-12 meters in height and is often unbranched. wikipedia.orgnparks.gov.sg
Eurycoma longifolia is native to Southeast Asia, with a wide distribution across countries including Indonesia (Sumatra and Borneo), Vietnam, Cambodia, Laos, Thailand, Myanmar, and Peninsular Malaysia. wikipedia.orgpublish.csiro.aunparks.gov.sgiucnredlist.org It has also been identified in the Philippines. wikipedia.orgiucnredlist.org The plant thrives in a variety of habitats, including heath forests, sandy coastlines, and both primary and secondary forests at altitudes up to 1,200 meters. nparks.gov.sgiucnredlist.org It shows a preference for well-drained, sandy soils. nparks.gov.sg Due to its widespread use in traditional medicine, there is significant harvesting of wild Eurycoma longifolia, which has raised concerns about the potential for a decline in its natural populations and genetic diversity. publish.csiro.aunih.gov
Strategies for the Isolation of Quassinoids from Plant Matrices
The isolation of specific quassinoids like Eurycolactone F from Eurycoma longifolia is a meticulous process that involves carefully planned extraction and purification strategies to enrich and isolate the target compound from a complex mixture of phytochemicals.
The initial step in isolating Eurycolactone F and other quassinoids involves the extraction of chemical constituents from the plant material, typically the roots. researchgate.netresearchgate.net A common approach is to use a solvent extraction method. The air-dried and powdered roots of Eurycoma longifolia are often percolated with methanol (B129727) or ethanol (B145695) at room temperature. acs.orgnih.gov The resulting crude extract is then concentrated under reduced pressure. acs.orggoogle.com
To enrich the quassinoid fraction, the crude extract undergoes a series of liquid-liquid partitioning steps. The extract is typically suspended in water and then successively partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate (B1210297), and n-butanol. acs.org This fractionation separates compounds based on their solubility, with quassinoids often concentrating in the ethyl acetate and n-butanol fractions. nih.govresearchgate.net
| Solvent | Purpose | Polarity |
|---|---|---|
| Methanol/Ethanol | Initial extraction from plant material | Polar |
| n-Hexane | Partitioning to remove non-polar compounds | Non-polar |
| Diethyl Ether | Partitioning | Slightly polar |
| Ethyl Acetate | Partitioning to isolate compounds of intermediate polarity (often contains quassinoids) | Moderately polar |
| n-Butanol | Partitioning to isolate more polar compounds (may also contain quassinoids) | Polar |
Following extraction and preliminary fractionation, the enriched fractions are subjected to various chromatographic techniques to isolate individual compounds. Column chromatography is a fundamental method used in this process. The fractions are often applied to a silica (B1680970) gel column and eluted with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the compounds based on their affinity for the stationary phase. google.com
Further purification is often achieved using size-exclusion chromatography, for instance, with Sephadex LH-20, which separates molecules based on their size. acs.org High-Performance Liquid Chromatography (HPLC) is another powerful technique employed for the final purification of quassinoids, offering high resolution and separation efficiency. researchgate.net The purity of the isolated compounds is often monitored using Thin-Layer Chromatography (TLC). nih.gov Through a combination of these chromatographic methods, Eurycolactone F can be isolated in a pure form. nih.gov
Extraction Methodologies for Eurycolactone F Enrichment
Advanced Spectroscopic Characterization of Eurycolactone F
Once isolated, the definitive structure of Eurycolactone F is determined using a combination of advanced spectroscopic techniques. researchgate.netnih.gov These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like Eurycolactone F. escholarship.orggoogle.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. acs.org The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. uci.edu The ¹³C NMR spectrum indicates the number of unique carbon environments. acs.org
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of atoms within the molecule. researchgate.net COSY spectra identify proton-proton couplings, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net This comprehensive NMR data allows for the complete assignment of the intricate framework of Eurycolactone F. nih.gov
| Technique | Information Provided |
|---|---|
| ¹H NMR | Number of protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). |
| COSY | Correlation between coupled protons (¹H-¹H connectivity). |
| HSQC | Correlation between protons and their directly attached carbons (one-bond ¹H-¹³C connectivity). |
| HMBC | Correlation between protons and carbons over two or three bonds (long-range ¹H-¹³C connectivity). |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. publish.csiro.auescholarship.orggoogle.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the precise molecular formula of Eurycolactone F. nih.govresearchgate.net
In addition to determining the molecular formula, mass spectrometry can provide structural information through fragmentation analysis. In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. github.io The fragmentation pattern can offer valuable clues about the structure of the molecule, complementing the data obtained from NMR spectroscopy. github.io The structure of Eurycolactone F was further confirmed by X-ray crystallography. researchgate.netnih.gov
Conclusion
Precursor Pathways in Quassinoid Biosynthesis (e.g., MEP and MVA Pathways)
The biosynthesis of all terpenoids, including quassinoids like Eurycolactone F, begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). jmb.or.krwikipedia.org Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. wikipedia.orgresearchgate.net
The MVA pathway starts with the condensation of three molecules of acetyl-CoA. jmb.or.kr In contrast, the MEP pathway begins with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate. jmb.or.kr While most organisms employ only one of these pathways, plants possess both, allowing for a complex interplay and exchange of precursors between cellular compartments. wikipedia.orgresearchgate.net It is believed that the MVA pathway is the primary source of precursors for the triterpenoid (B12794562) backbone of quassinoids. numberanalytics.com
Integration of metabolomics and transcriptomics in Eurycoma longifolia has revealed that genes associated with the MVA pathway are particularly active in mature, 11-year-old roots, which are known to accumulate quassinoids like eurycomanone (B114608) and eurycomalactone. researchgate.net This suggests a significant role for the MVA pathway in providing the necessary precursors for quassinoid biosynthesis in older plants.
Enzymatic Transformations and Key Biosynthetic Steps Leading to Eurycolactone F Skeleton
The biosynthesis of the complex quassinoid skeleton is a multi-step process involving a series of enzymatic reactions. Quassinoids are classified as degraded triterpenes, originating from tetracyclic triterpene precursors like euphol (B7945317) or tirucallol. florajournal.comuef.fi The formation of the quassinoid framework involves extensive oxidative modifications, including cleavage and rearrangement of the initial triterpenoid structure. numberanalytics.comcas.cn
Recent studies in Ailanthus altissima, another quassinoid-producing plant, have shed light on the initial steps of this pathway. nih.govnih.gov It is now understood that quassinoid biosynthesis shares its early steps with that of limonoids, another class of triterpenoids. The first committed step is catalyzed by an oxidosqualene cyclase (OSC), which converts 2,3-oxidosqualene (B107256) into a protolimonoid precursor. nih.govresearchgate.net Subsequent reactions are catalyzed by a series of cytochrome P450 monooxygenases (CYP450s) and other enzymes like oxidoreductases and isomerases, which perform the necessary oxidative and rearrangement steps to form the characteristic quassinoid scaffold. numberanalytics.comnih.gov
The biosynthesis of C20 quassinoids, the group to which Eurycolactone F belongs, is thought to proceed through a series of oxidative degradation processes from a C25 precursor. cas.cn This transformation likely involves a Baeyer-Villiger oxidation, a key reaction in forming the lactone rings characteristic of many quassinoids. cas.cn The final, specific steps leading to the unique structure of Eurycolactone F have yet to be fully elucidated but would involve a precise sequence of hydroxylations, oxidations, and cyclizations on a common C20 intermediate.
Transcriptomic and Proteomic Analyses of Biosynthetic Gene Clusters
The identification of genes and enzymes involved in the biosynthesis of Eurycolactone F and other quassinoids is a significant area of research. Transcriptome analysis of Eurycoma longifolia roots has been instrumental in this effort. By comparing the gene expression profiles of young (1-year-old) and mature (10-year-old) roots, researchers have identified numerous unigenes potentially involved in quassinoid biosynthesis.
A study of the E. longifolia root transcriptome generated 60,753 non-redundant unigenes, with a significant number assigned to "terpenoid backbone biosynthesis". Differential expression analysis revealed 154 unigenes that were upregulated in the mature roots and are thought to be related to quassinoid production. These included genes encoding for enzymes in the terpenoid backbone pathway, transcription factors (such as WRKY and AP2/ERF), and cytochrome P450s, all of which are critical for the synthesis of complex secondary metabolites.
Proteomic analyses have also provided insights into the proteins involved. For instance, studies on E. longifolia have identified proteins with molecular weights that correspond to putative enzymes in the terpenoid and alkaloid synthesis pathways, such as FPP synthase, GPP synthase, and strictosidine (B192452) synthase. researchgate.net These "omics" approaches are crucial for identifying the biosynthetic gene clusters responsible for producing the diverse array of quassinoids found in these plants.
Metabolic Engineering Approaches for Enhanced Eurycolactone F Production
The low natural abundance of Eurycolactone F and other quassinoids in plants has driven research into metabolic engineering strategies to enhance their production. These approaches aim to manipulate the plant's biosynthetic machinery to increase the yield of these valuable compounds.
Tissue Culture and Plant Cell Culture Optimization for Quassinoid Yield
Plant tissue and cell cultures offer a promising alternative to harvesting from wild plants, providing a controlled environment for producing secondary metabolites. mdpi.comresearchgate.net Various techniques have been developed to optimize the growth and productivity of Eurycoma longifolia cultures.
For instance, callus cultures of E. longifolia have been successfully established and optimized. The use of different plant growth regulators, such as naphthaleneacetic acid (NAA) and kinetin (B1673648) (KIN), has been shown to significantly influence callus biomass. acs.org In one study, a combination of 1.25 mg/L NAA and 1.0 mg/L KIN in a Murashige and Skoog (MS) medium was found to be optimal for callus growth. acs.org
Cell suspension cultures have also been established to produce quassinoids like eurycomanone. nih.gov In these cultures, the highest biomass and eurycomanone content were achieved around day 14 of the culture period. nih.gov Furthermore, hairy root cultures, induced by Agrobacterium rhizogenes, are being explored as they often exhibit rapid growth and stable production of secondary metabolites. acs.orgnih.gov
| Culture Type | Key Optimization Factors | Reported Outcome |
| Callus Culture | Plant Growth Regulators (NAA, KIN) | Increased callus biomass acs.org |
| Cell Suspension | Culture duration, medium composition | Eurycomanone production (1.7 mg/g DW) nih.gov |
| Hairy Root Culture | Basal media, elicitors | Potential for high-level bioactive production acs.orgnih.gov |
| Adventitious Root | Inorganic nitrogen sources, aeration | Increased biomass and phenolic/flavonoid content acs.org |
Elicitation Strategies for Increased Eurycolactone F Biosynthesis
Elicitation is a technique that involves the application of biotic or abiotic stressors to plant cultures to stimulate the production of secondary metabolites as a defense response. nih.govresearchgate.net This has proven to be an effective strategy for enhancing quassinoid biosynthesis in Eurycoma longifolia cultures.
Various elicitors have been tested, including:
Biotic elicitors: Yeast extract, methyl jasmonate (MeJa), and salicylic (B10762653) acid (SA) have been shown to enhance eurycomanone biosynthesis in E. longifolia cell cultures. researchgate.netnih.gov For example, 200 mg/L of yeast extract and 20 µM of MeJa and SA were found to be ideal concentrations. nih.gov
Abiotic elicitors: Chitosan and UV irradiation have also been used. Chitosan has been reported to increase biomass and the production of certain alkaloids in E. longifolia cultures. nih.gov
These elicitation strategies can significantly boost the productivity of in vitro culture systems, making them a more viable source of quassinoids.
Genetic Engineering of Biosynthetic Pathways in Host Systems
Genetic engineering offers the most direct approach to enhancing the production of specific compounds like Eurycolactone F. pressbooks.pub This can involve the overexpression of key biosynthetic genes, the downregulation of competing pathways, or the introduction of entire biosynthetic pathways into microbial hosts like Escherichia coli or yeast. jmb.or.krfrontiersin.org
While the genetic engineering of Eurycoma longifolia itself is still in its early stages, the foundational knowledge gained from transcriptomic and proteomic studies is paving the way for such advancements. nih.gov The identification of rate-limiting enzymes and key regulatory factors in the quassinoid biosynthetic pathway will provide the targets for genetic manipulation. frontiersin.orgnih.gov
The heterologous expression of plant biosynthetic pathways in microorganisms is a particularly attractive strategy. jmb.or.kr By transferring the genes responsible for Eurycolactone F synthesis into a fast-growing, easily scalable host, it may be possible to achieve industrial-scale production of this complex molecule. However, this remains a significant challenge due to the complexity of the pathway and the need for proper protein folding and function in a foreign host.
Chemical Synthesis and Derivatization of Eurycolactone F and Analogues
Synthetic Strategies Towards the Eurycolactone F Core Structure
The construction of the quassinoid skeleton is a significant undertaking that has attracted the attention of numerous research groups. These efforts provide a roadmap for a potential future synthesis of Eurycolactone F.
The total synthesis of quassinoids is one of the most challenging areas in natural product synthesis due to their structural complexity. researchgate.net These molecules typically feature a fused polycyclic system, a high degree of oxygenation, and numerous stereogenic centers. researchgate.net Strategies to assemble the quassinoid core often involve:
Cascade or Tandem Reactions: Designing a sequence of reactions where the product of one step immediately becomes the substrate for the next in the same pot, allowing for the rapid construction of molecular complexity.
Transannular Reactions: Utilizing the proximity of atoms in medium-sized rings to form bonds across the ring, a powerful strategy for constructing the intricate bicyclic systems found in many quassinoids.
Novel Methodologies: The pursuit of quassinoid synthesis has spurred the development of new chemical reactions, particularly for carbon-carbon bond formation and stereoselective oxidation.
While no total synthesis of Eurycolactone F exists, the successful syntheses of other quassinoids, such as (±)-Phaeocaulisin A, demonstrate the feasibility of constructing such complex architectures through multi-step sequences featuring innovative catalytic and stereoselective reactions. nih.gov
Stereochemistry is a critical hurdle in the synthesis of any quassinoid, including Eurycolactone F. nih.gov The core structure of these compounds can contain a dozen or more stereocenters, meaning the number of possible stereoisomers is vast. A successful total synthesis must precisely control the three-dimensional arrangement of atoms at each of these centers.
Key stereochemical challenges include:
Control of Ring Junctions: The fusion between the multiple rings of the core must be established with the correct relative stereochemistry.
Asymmetric Induction: Introducing chirality into the molecule from achiral starting materials requires sophisticated asymmetric synthesis techniques. numberanalytics.comyork.ac.uk This can involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis. york.ac.uk
Diastereoselective Reactions: Once a stereocenter is established, it must be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate control.
The dense arrangement of functional groups and stereocenters in Eurycolactone F means that the conformation of synthetic intermediates would be highly constrained, profoundly influencing the facial selectivity of approaching reagents and presenting significant predictive challenges.
Total Synthesis Approaches for Complex Quassinoids
Semisynthesis of Eurycolactone F Derivatives from Natural Precursors
Semisynthesis, which uses a readily available natural product as a starting material for chemical modification, is an attractive alternative to total synthesis for accessing rare or complex molecules. wikipedia.org While no semisynthesis of Eurycolactone F has been reported, this approach holds considerable promise.
The plant Eurycoma longifolia produces a variety of other quassinoids, some in greater abundance than Eurycolactone F. nih.govnih.govresearchgate.netresearchgate.netvnu.edu.vn Compounds like eurycomanone (B114608), which are also isolated from the plant, could serve as viable starting points. caldic.com A hypothetical semisynthetic route could involve a series of selective chemical transformations to convert a more abundant precursor into Eurycolactone F. This strategy circumvents the difficult task of assembling the complex core structure from scratch. The successful semisynthesis of antimalarial eurycomanone derivatives demonstrates the viability of this approach within this compound family. caldic.com
Table 1: Potential Semisynthetic Strategies from Natural Precursors
| Precursor Compound | Potential Modifications to approach Eurycolactone F | Rationale |
|---|---|---|
| Eurycomanone | Selective oxidation, reduction, and functional group interconversion. | Eurycomanone shares a significant portion of the core carbon skeleton with Eurycolactone F, making it a logical starting point. nih.gov |
| Laurycolactone B | Ring expansion, epoxidation, and hydroxylation. | Although a C18 quassinoid, its core could potentially be elaborated to the C19 framework of Eurycolactone F. researchgate.net |
| Other abundant Eurycoma quassinoids | Tailoring of side chains and modification of oxidation patterns on the polycyclic core. | Utilizing more accessible natural products from the same source reduces the overall synthetic effort. nih.gov |
Design and Synthesis of Eurycolactone F Analogues
Creating analogues of a natural product is a key strategy in medicinal chemistry to improve properties, simplify the structure, and understand how the molecule interacts with biological targets.
Although specific synthetic analogues of Eurycolactone F are not described in the literature, general principles of medicinal chemistry can be applied to design them. The goal is to systematically alter parts of the molecule to identify which functional groups are essential for its biological activity—a process known as establishing a Structure-Activity Relationship (SAR).
Potential modifications could include:
Esterification/Etherification: Modifying the hydroxyl groups to probe the importance of hydrogen bonding.
Simplification of the Lactone Ring: Replacing the lactone with other functional groups to determine its role in the mechanism of action.
Modification of the Side Chain: Altering the substituents on the A-ring to explore steric and electronic requirements for activity.
Stereochemical Inversion: Synthesizing epimers (diastereomers that differ at only one stereocenter) to assess the importance of the specific 3D arrangement for biological function.
Structure Activity Relationship Sar Studies of Eurycolactone F and Quassinoid Congeners
Correlation of Eurycolactone F Structural Motifs with Specific Biological Activities
Eurycolactone F belongs to the C19 class of quassinoids, which are characterized by a specific carbon skeleton. researchgate.netresearchgate.net The biological activities of quassinoids are largely dependent on the arrangement of their carbocyclic rings and the nature of their oxygen-containing functional groups. Key structural motifs present in Eurycolactone F and related quassinoids that are correlated with biological activities include:
The α,β-Unsaturated Ketone in the A-ring: This feature is a common motif in many biologically active quassinoids and is often considered crucial for their cytotoxic and antimalarial activities.
Oxygenation Pattern: The specific placement of hydroxyl and ether linkages across the polycyclic system is a key determinant of activity. For instance, modifications at various carbon positions can dramatically alter the bioactivity profile.
Studies on a range of quassinoids have shown that even minor changes to these motifs can lead to significant shifts in their biological effects, highlighting the sensitive nature of their structure-activity relationships. researchgate.net
Influence of Stereochemistry and Functional Groups on Bioactivity Profiles
The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of quassinoids. nih.gov Eurycolactone F possesses multiple stereocenters, and the specific configuration of each is critical for its interaction with molecular targets. While detailed stereochemical studies specifically on Eurycolactone F are limited, research on other quassinoids underscores the importance of this aspect. For example, the relative and absolute configuration of hydroxyl groups and the stereochemistry at the ring junctions can profoundly influence the potency and selectivity of the compound. uef.fi
The functional groups attached to the quassinoid scaffold are also major determinants of bioactivity. researchgate.net Key functional groups and their influence include:
Hydroxyl Groups (-OH): The number and position of hydroxyl groups can affect the molecule's solubility and its ability to form hydrogen bonds with target proteins.
Ester Groups: In many C20 quassinoids, an ester group at C-15 is closely linked to cytotoxicity. While Eurycolactone F is a C19 quassinoid, the principle that modifications at specific positions influence activity holds true.
Epoxide Rings: The presence of an epoxide, as seen in some quassinoids, can enhance reactivity and contribute to cytotoxicity.
The interplay between the stereochemistry and the electronic properties of these functional groups ultimately defines the bioactivity profile of each quassinoid. nih.gov
Comparative SAR Analysis Across Different Quassinoid Subtypes
Quassinoids are classified into several subtypes based on their carbon skeletons (e.g., C18, C19, C20, C22, C25). researchgate.netukm.my Comparative SAR analyses across these subtypes reveal important trends:
C20 vs. C19 Quassinoids: C20 quassinoids, such as eurycomanone (B114608), often exhibit potent cytotoxic and antimalarial activities. The structural modifications that lead to the C19 skeleton of Eurycolactone F can alter the spectrum of activity.
Picrasane vs. Cassane Skeletons: These different core structures lead to distinct three-dimensional shapes, influencing how they fit into the binding sites of target proteins.
Oxygenation Patterns: A general observation is that a higher degree of oxygenation on the A and B rings often correlates with increased antimalarial activity.
These comparative studies are essential for identifying the most promising quassinoid scaffolds for further development and for understanding the evolutionary diversification of these compounds in plants. nih.gov
| Quassinoid Subtype | Key Structural Features | General Bioactivity Trend |
|---|---|---|
| C20 (e.g., Bruceantin, Eurycomanone) | Picrasane skeleton, often with an ester at C-15, α,β-unsaturated ketone in A-ring. | Potent cytotoxicity and antimalarial activity. nih.gov |
| C19 (e.g., Eurycolactone F) | Derived from C20 quassinoids, featuring a modified carbon skeleton. | Variable activities, including anti-inflammatory and cytotoxic effects. researchgate.net |
| C18 | Further degraded carbon skeleton. | Generally less studied, but some show biological activity. researchgate.net |
Computational Approaches in SAR Elucidation (e.g., molecular docking, QSAR)
In recent years, computational methods have become invaluable tools for elucidating the SAR of complex natural products like Eurycolactone F. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., Eurycolactone F) when bound to a target protein. nih.gov Studies have performed molecular docking of Eurycolactone F and its congeners against various protein targets implicated in cancer and other diseases. For example, Eurycolactone F has been docked against proteins such as Caspase-3 (CASP-3), Caspase-8 (CASP-8), and PTEN, which are involved in apoptosis and cell cycle regulation. researchgate.net These studies provide insights into the specific amino acid residues that interact with the quassinoid, helping to explain the observed biological activities on a molecular level. rasayanjournal.co.infrontiersin.org
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Eurycolactone F | CASP-3 | -7.6 | Not specified |
| Eurycolactone F | CASP-8 | -7.9 | Not specified |
| Eurycolactone F | PTEN | -7.4 | Not specified |
Binding affinities of Eurycolactone F with various protein targets as determined by molecular docking studies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. europa.eu For quassinoids, QSAR studies have been used to develop mathematical models that can predict the cytotoxicity or other activities of new or untested analogues based on their structural descriptors. nih.gov These models can identify which physicochemical properties (e.g., electronic, steric, hydrophobic) are most important for activity, thereby guiding the synthesis of more potent and selective compounds. researchgate.net
These computational approaches, when combined with experimental data, provide a powerful platform for understanding and predicting the complex structure-activity relationships of Eurycolactone F and other quassinoids.
Advanced Analytical and Methodological Approaches in Eurycolactone F Research
Quantitative Analysis of Eurycolactone F in Complex Matrices (e.g., plant extracts, cell cultures)
Accurate quantification of Eurycolactone F in intricate biological mixtures like plant extracts and cell cultures is fundamental for research and quality control. This is predominantly achieved through powerful chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Eurycolactone F. bioline.org.brpensoft.net Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. bioline.org.brresearchgate.net These methods often utilize a C18 column and a gradient mobile phase, typically consisting of acetonitrile (B52724) and water with an acidic modifier like formic acid, to achieve optimal separation. bioline.org.brpensoft.net Detection is frequently carried out using a Diode-Array Detector (DAD) or a UV detector, with a common wavelength set at 254 nm. bioline.org.brpensoft.net
Method validation is a critical aspect of developing a reliable HPLC methodology, adhering to guidelines from the International Conference on Harmonisation (ICH). bioline.org.brejgm.co.uk This process involves assessing several key parameters to ensure the method is fit for its intended purpose.
Key HPLC Validation Parameters:
| Parameter | Description | Typical Findings for Quassinoid Analysis |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by constructing a calibration curve and determining the regression coefficient (R²). bioline.org.brejgm.co.uk | Excellent linearity is often observed with R² values greater than 0.998 for the target analytes. researchgate.net |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). pensoft.net | High precision is demonstrated with RSD values of less than 2%. pensoft.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. pensoft.net | Good accuracy is indicated by recovery rates typically falling within the range of 96% to 105%. pensoft.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bioline.org.brresearchgate.net | LODs for similar quassinoids have been reported in the range of 1.3 to 1.5 µg/ml. researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. bioline.org.brresearchgate.net | LOQs for similar quassinoids have been reported in the range of 4.0 to 4.6 µg/ml. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of Eurycolactone F at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. phytolab.commeasurlabs.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. phytolab.comnih.gov LC-MS/MS is particularly valuable for trace analysis in complex matrices where the concentration of the analyte is below the detection limits of conventional HPLC-UV methods. phytolab.comnih.gov The method's ability to perform quantification is based on the unique mass-to-charge ratio of the target compound and its fragments, providing a high degree of certainty in identification and measurement. nih.gov The development of LC-MS/MS methods often involves optimizing extraction techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to ensure efficient recovery of the analyte from the sample matrix. nih.govrsc.org
In Vitro Bioassay Development for Mechanistic Elucidation
In vitro bioassays are indispensable tools for investigating the biological mechanisms of Eurycolactone F. nih.gov These assays, conducted on cell lines, provide a controlled environment to study the compound's effects at the cellular and molecular levels. diva-portal.orgmdpi.com The development of these assays is crucial for understanding how Eurycolactone F exerts its biological activities. diva-portal.org
Types of in vitro bioassays that can be employed include:
Binding assays: Techniques like ELISA can determine if the compound binds to a specific receptor or protein, which is often a key part of its mechanism of action. pacificbiolabs.com
Enzyme activity assays: These biochemical assays measure the effect of the compound on the activity of specific enzymes. pacificbiolabs.com
Reporter gene assays: These can be used to see if the compound activates a signaling pathway that leads to the expression of a reporter gene. pacificbiolabs.com
Cell signaling assays: These assays can measure changes in the levels of signaling molecules, such as cAMP, to understand how the compound affects cellular communication pathways. pacificbiolabs.com
The selection and design of these bioassays are critical for generating meaningful data that can elucidate the specific molecular targets and pathways affected by Eurycolactone F. oekotoxzentrum.ch
Omics Technologies in Eurycolactone F Mechanistic Studies (e.g., proteomics, metabolomics)
Omics technologies offer a holistic view of the molecular changes induced by Eurycolactone F, providing comprehensive insights into its mechanism of action. humanspecificresearch.orgfrontiersin.org These large-scale analytical approaches allow for the simultaneous measurement of numerous biological molecules. humanspecificresearch.org
Proteomics: This is the large-scale study of proteins, their functions, and their abundance. humanspecificresearch.org In the context of Eurycolactone F research, proteomics can identify proteins whose expression levels or post-translational modifications are altered in response to treatment with the compound. mdpi.comembopress.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to modern proteomics, enabling the identification and quantification of thousands of proteins from a single sample. researchgate.net This information can reveal the cellular pathways and processes that are modulated by Eurycolactone F. mdpi.com
Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. humanspecificresearch.orgunl.edu Metabolites are the end products of cellular processes, and their levels can provide a direct snapshot of the physiological state of a cell or organism. unl.edu By analyzing the changes in the metabolome after exposure to Eurycolactone F, researchers can identify metabolic pathways that are impacted. frontiersin.orgndsu.edu This approach can be particularly useful in understanding the compound's effects on cellular energy, biosynthesis, and signaling. nsf.gov Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used in metabolomics studies. frontiersin.org
The integration of proteomics and metabolomics data can provide a more complete picture of the biological effects of Eurycolactone F, connecting changes in protein expression to alterations in metabolic function. nih.gov
In Silico Modeling and Chemoinformatics for Eurycolactone F Research
In silico modeling and chemoinformatics are computational approaches that play a significant role in modern drug discovery and compound research. nih.govresearchgate.net These methods use computer simulations and data analysis to predict the properties and behavior of chemical compounds. mdpi.comnih.gov
In Silico Modeling: This involves the use of computer models to simulate biological processes and predict the interaction of a compound with its molecular targets. clydebio.com Molecular docking, a key in silico technique, can predict the binding affinity and orientation of Eurycolactone F to specific proteins. nih.gov This can help to identify potential protein targets and provide insights into the structural basis of the compound's activity. oamjms.eu
Chemoinformatics: This field combines chemistry, computer science, and information technology to analyze chemical data. nih.govresearchgate.net Chemoinformatics tools can be used to analyze the structural features of Eurycolactone F and compare them to databases of known bioactive compounds. nih.gov This can help in predicting its potential biological activities and in designing new derivatives with improved properties. mdpi.com
These computational approaches can accelerate the research process by prioritizing experimental studies and providing a theoretical framework for understanding the experimental results. nih.gov
Future Directions and Emerging Research Perspectives for Eurycolactone F
Unexplored Biosynthetic Pathways and Enzymology
The biogenesis of quassinoids, including Eurycolactone F, is generally understood to originate from the oxidative degradation of tetracyclic triterpenoids, specifically within plants of the Simaroubaceae family. researchgate.net However, the specific enzymatic steps and genetic machinery responsible for transforming a precursor triterpene into the intricate and highly oxygenated structure of Eurycolactone F remain largely unelucidated.
Future research should prioritize the following:
Genomic and Transcriptomic Analysis: Sequencing the genome and analyzing the transcriptome of Eurycoma longifolia could identify gene clusters encoding the enzymes involved in the quassinoid biosynthetic pathway.
Enzyme Characterization: Identifying and characterizing the specific enzymes, such as cytochrome P450s, dehydrogenases, and glycosyltransferases, would be crucial. This would provide a detailed roadmap of the molecular transformations, from the initial triterpene skeleton to the final Eurycolactone F molecule.
Metabolic Engineering: A thorough understanding of the biosynthetic pathway could enable the use of metabolic engineering techniques in microbial or plant cell systems for sustainable and scalable production of Eurycolactone F, bypassing the reliance on slow-growing plants. researchgate.net
Novel Synthetic Routes and Chemoenzymatic Approaches
Currently, the availability of Eurycolactone F for in-depth biological and pharmacological studies is limited by its extraction from natural sources. The development of efficient and scalable synthetic strategies is paramount. While patents may allude to its application, detailed synthetic methodologies are not prevalent in public domain literature. google.com
Future avenues for synthesis include:
Total Synthesis: Devising a total chemical synthesis of Eurycolactone F would be a significant challenge due to its complex stereochemistry and functional groups. However, it would provide unambiguous structural confirmation and allow for the creation of analogues to probe structure-activity relationships.
Chemoenzymatic Synthesis: A hybrid approach combining chemical synthesis with enzymatic transformations could offer a more efficient route. Enzymes identified from the biosynthetic pathway could be used to perform specific, stereoselective reactions that are difficult to achieve through traditional organic chemistry. This approach could significantly shorten the synthetic route and improve yields.
Discovery of Unconventional Biological Targets and Mechanisms
Initial research has pointed towards several biological activities for Eurycolactone F, suggesting it may interact with multiple, and potentially unconventional, cellular targets.
Antineoplastic and Cell Cycle Regulation: An in silico screening study identified Eurycolactone F as having a high probability of antineoplastic activity. uii.ac.id The same study revealed a significant docking score with cyclin D, a key protein in cell cycle regulation, suggesting a potential mechanism for its anti-tumor effects that warrants experimental validation. uii.ac.iduii.ac.id
Immunomodulatory Effects: Computational toxicity predictions have suggested potential immunotoxicity for Eurycolactone F. rjpbcs.com This predictive finding needs to be investigated through in vitro and in vivo immunological assays to determine if the compound has immunosuppressive or immunostimulatory properties, which could be harnessed for therapeutic purposes.
Insect Antifeedant Activity: The classification of Eurycolactone F as an insect antifeedant opens up research into its potential as a natural pesticide. google.comgoogle.com Understanding its mechanism of action on insect sensory systems or metabolic processes could lead to the development of novel pest control agents.
| Predicted/Observed Activity | Potential Target/Mechanism | Research Area | Reference(s) |
| Antineoplastic | Interaction with Cyclin D, Cell Cycle Modulation | Oncology | uii.ac.iduii.ac.id |
| Immunotoxicity | Unknown | Immunology, Toxicology | rjpbcs.com |
| Insect Antifeedant | Unknown | Agricultural Science | google.comgoogle.com |
| Postharvest Preservation | Regulation of Phenylpropane Metabolism | Food Science, Green Tech | mdpi.comresearchgate.net |
Potential for Bio-Inspired Material Science and Green Technologies
The inherent biological activities of Eurycolactone F provide a foundation for its application in green technologies and the development of bio-inspired materials.
Food Preservation: Research has demonstrated that Eurycolactone F can extend the shelf life and improve the postharvest quality of guava fruit. researchgate.netmdpi.comresearchgate.net This suggests a role in regulating plant defense mechanisms or inhibiting microbial spoilage, positioning it as a potential natural alternative to synthetic food preservatives. researchgate.netresearchgate.net Its mechanism may involve the regulation of the phenylpropane metabolic pathway, which is key to plant defense. mdpi.com
Green Pesticides: Its function as an insect antifeedant is a prime example of its green technology potential. google.comgoogle.com Formulations based on Eurycolactone F could lead to environmentally benign pesticides that protect crops without the harmful side effects associated with many conventional chemicals.
Bio-Inspired Coatings: The antifeedant and potential antimicrobial properties of Eurycolactone F could inspire the development of protective coatings. These could be applied to various surfaces, from agricultural equipment to food packaging, to prevent microbial contamination and deter pests.
Integration of Multidisciplinary Research for Comprehensive Understanding of Eurycolactone F
A holistic understanding of Eurycolactone F can only be achieved through the convergence of multiple scientific disciplines. The isolated findings from phytochemistry, computational modeling, and agricultural science provide a starting point, but a truly integrated approach is necessary to realize its full potential. researchgate.netcaldic.com
A collaborative research framework should include:
Phytochemistry and Synthetic Chemistry: To ensure a stable and scalable supply of the compound and its analogues.
Molecular Biology and Enzymology: To fully map its biosynthesis, enabling biotechnological production.
Pharmacology and Toxicology: To rigorously evaluate its predicted biological activities, determine its mechanisms of action, and establish a safety profile. rjpbcs.com
Agricultural and Food Science: To optimize its application in crop protection and food preservation. mdpi.com
Material Science: To explore its potential in the creation of novel, functional biomaterials.
By fostering collaboration between these fields, the scientific community can systematically move from the initial discovery of Eurycolactone F in Eurycoma longifolia to its potential development as a valuable tool in medicine, agriculture, and technology.
Q & A
Q. What are the key spectroscopic techniques used to confirm the structural identity of Eurycolactone F, and how are conflicting spectral interpretations resolved?
To confirm the structure of Eurycolactone F, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). For example, discrepancies in NMR assignments can arise due to overlapping signals or solvent effects. To resolve these, comparative analysis with structurally similar lactones (e.g., Eurycomalactone or Laurycolactone) and computational modeling (DFT-based chemical shift predictions) are recommended. Purity validation via HPLC with UV/RI detection is critical to exclude co-eluting impurities .
Q. What experimental protocols are recommended for isolating Eurycolactone F from Eurycoma longifolia root extracts?
Isolation involves sequential extraction (e.g., ethanol or methanol followed by partitioning with solvents like hexane and ethyl acetate), column chromatography (silica gel, Sephadex LH-20), and preparative HPLC. Key parameters include solvent polarity gradients optimized for lactone solubility and monitoring fractions via TLC with vanillin-sulfuric acid staining. Yield optimization requires temperature control (<40°C) to prevent thermal degradation .
Q. How do researchers validate the bioactivity of Eurycolactone F in preliminary assays, and what are common sources of false positives?
Initial bioactivity screening (e.g., antimicrobial or cytotoxic assays) should include positive controls (e.g., ampicillin for bacteria) and solvent controls (DMSO/ethanol) to rule out solvent interference. False positives in antimicrobial assays may arise from endotoxins in crude extracts; thus, purified fractions (≥95% purity) are essential. Dose-response curves (IC₅₀/EC₅₀ calculations) and triplicate replicates minimize variability .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data for Eurycolactone F across studies?
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) often stem from differences in cell lines, assay conditions (e.g., incubation time), or compound stability. A systematic review approach (PRISMA guidelines) is advised to aggregate data, followed by meta-analysis using fixed/random-effects models. Sensitivity analysis identifies outliers, while in vitro-in vivo correlation (IVIVC) studies clarify translational relevance .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of Eurycolactone F derivatives?
SAR studies require:
- Synthetic modification : Targeted substitutions (e.g., hydroxylation at C-12, lactone ring opening) via semi-synthesis.
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., bacterial efflux pumps).
- Bioassay correlation : Comparative bioactivity profiling of derivatives against parent compound. Statistical tools like partial least squares (PLS) regression link structural descriptors to activity .
Q. What methodological considerations are critical for ensuring reproducibility in Eurycolactone F pharmacokinetic studies?
Reproducibility requires:
- Standardized protocols : Adherence to FDA/NIH guidelines for animal studies (e.g., dosing, sample collection intervals).
- Analytical validation : LC-MS/MS quantification with deuterated internal standards (e.g., D₃-Eurycolactone F) to correct for matrix effects.
- Data transparency : Full disclosure of pharmacokinetic parameters (t₁/₂, Cmax, AUC) and raw datasets in public repositories (e.g., Zenodo) .
Q. How should researchers address gaps in the mechanistic understanding of Eurycolactone F’s anti-inflammatory effects?
Mechanistic gaps are addressed via:
- Pathway analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., NF-κB, COX-2).
- Knockout models : CRISPR-Cas9-edited cell lines (e.g., TLR4⁻/⁻ macrophages) to confirm target involvement.
- Inhibitor co-treatment : Pharmacological inhibitors (e.g., SB203580 for p38 MAPK) to block hypothesized pathways .
Methodological Best Practices
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including raw spectral data in supplementary materials .
- Ethical Compliance : Obtain ethical approval for in vivo studies (OECD Guidelines 420/423) and disclose conflicts of interest .
- Literature Synthesis : Use PICOT framework (Population: target organism; Intervention: Eurycolactone F dose; Comparison: standard drugs; Outcome: MIC/IC₅₀; Time: exposure duration) to structure systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
